An In-depth Technical Guide to the Discovery and History of Maltose Phosphorylase
An In-depth Technical Guide to the Discovery and History of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltose (B56501) Phosphorylase (MP; EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield D-glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and experimental methodologies related to maltose phosphorylase. It includes a historical timeline, detailed quantitative data on enzyme characteristics from various species, step-by-step experimental protocols, and visualizations of the catalytic mechanism and experimental workflows, designed to serve as a valuable resource for researchers in enzymology and drug development.
Discovery and History
The story of maltose phosphorylase is rooted in the broader discovery of phosphorylase enzymes, a class of enzymes that cleave bonds by the addition of inorganic phosphate.
The Dawn of Phosphorylases: The Cori Legacy
The initial discovery of a phosphorylase enzyme was made by Carl and Gerty Cori, for which they, along with Bernardo Houssay, were awarded the Nobel Prize in Physiology or Medicine in 1947.[1] In the 1930s, the Coris were investigating carbohydrate metabolism and discovered a new intermediate in glycogen (B147801) breakdown, which they identified as glucose-1-phosphate, now famously known as the "Cori ester".[2][3][4] This led them to the discovery of the enzyme responsible for its formation from glycogen, which they named glycogen phosphorylase.[2][4][5] Their work was foundational, demonstrating for the first time the enzymatic synthesis of a macromolecule (glycogen) in a test tube and elucidating a fundamental mechanism of metabolic regulation.[2][5]
The First Maltose Phosphorylase
Building on the understanding of phosphorolysis, the first enzyme shown to specifically act on a disaccharide, maltose, was discovered in the bacterium Neisseria meningitidis. In 1952, C. Fitting and M. Doudoroff published their seminal work on the "Phosphorolysis of maltose by enzyme preparations from Neisseria meningitidis".[6][7][8][9] They demonstrated that this enzyme catalyzed the reversible reaction:
Maltose + Phosphate ⇌ D-glucose + β-D-glucose 1-phosphate [10]
This discovery was significant as it revealed a new pathway for maltose metabolism in bacteria, distinct from simple hydrolysis. It also established that the phosphorolysis of the α-1,4-glycosidic bond of maltose proceeds with an inversion of the anomeric configuration, yielding β-D-glucose-1-phosphate.[2]
Subsequent Discoveries and Characterization
Following the initial discovery, maltose phosphorylase activity was identified in other bacteria. In 1961, B. J. B. Wood and C. Rainbow reported the presence of a "maltophosphorylase" in certain "beer lactobacilli".[7][11] Later, extensive characterization was performed on the enzyme from Lactobacillus brevis.[5][12][13][14] This species has since become a model for studying maltose phosphorylase, culminating in the solving of its crystal structure.[15][16] In subsequent years, the enzyme has been identified, purified, and characterized from a variety of other bacterial sources, including Bacillus, Enterococcus, and Lactobacillus species, highlighting its importance in bacterial carbohydrate metabolism.[17][18]
Biochemical and Structural Properties
Maltose phosphorylase is a dimeric enzyme that, unlike the α-glucan phosphorylases discovered by the Coris, does not require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5][15][16] It belongs to the Glycoside Hydrolase Family 65 (GH65).[2][17]
Structural Insights
As of late 2023, the only solved crystal structure for a maltose phosphorylase is that from Lactobacillus brevis (PDB accession code 1H54).[10][15][16] The structure was resolved to 2.15 Å and revealed a dimeric enzyme.[15] Each monomer consists of four domains: an N-terminal β-sandwich domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.[15][16]
A key finding from the structural analysis was the unexpected evolutionary relationship with glucoamylases (which belong to GH family 15). The catalytic (α/α)6 barrel of maltose phosphorylase shows strong structural and functional similarity to that of glucoamylase.[15][16] The conserved residue Glu487 in L. brevis MP aligns with the catalytic general acid of glucoamylase.[2][15] However, where glucoamylase has a catalytic base (a second carboxylate) to activate a water molecule for hydrolysis, maltose phosphorylase has a pocket that binds the inorganic phosphate co-substrate.[15][16] This structural arrangement positions the phosphate to act as the nucleophile, directly attacking the anomeric carbon.[15][16]
Catalytic Mechanism
Maltose phosphorylase is an inverting enzyme.[2] The catalytic mechanism proceeds via a one-step, single-displacement reaction, analogous to that of inverting glycoside hydrolases.[2]
-
The general acid catalyst (Glu487 in L. brevis) protonates the glycosidic oxygen linking the two glucose moieties of maltose, which enhances its leaving group ability.
-
An oxygen atom from the inorganic phosphate acts as a nucleophile, performing a direct attack on the anomeric carbon (C1) of the glucosyl residue.[2]
-
This results in the cleavage of the glycosidic bond and the formation of β-D-glucose-1-phosphate and D-glucose, with an inversion of stereochemistry at the anomeric carbon.[2]
The proposed catalytic mechanism is visualized in the diagram below.
Comparative Quantitative Data
The biochemical properties of maltose phosphorylase vary between different bacterial species. A summary of key quantitative data is presented below for easy comparison.
| Property | Lactobacillus brevis | Bacillus sp. AHU2001 | Enterococcus sp. (recombinant) |
| Native Molecular Weight (kDa) | 196[12][14] | 170 | ~220[4][13] |
| Subunit Molecular Weight (kDa) | 88[12][14] | 88.5 | 90[4][13] |
| Quaternary Structure | Dimer[12][14] | Dimer | Dimer |
| Optimum pH | 6.5[12][14] | 8.1[17] | 6.5 - 7.5[4][13] |
| Optimum Temperature (°C) | 36[12][14] | 45[17] | 45 - 50[4][13] |
| Km (Maltose) | 0.9 mM[12] | 0.835 mM[17] | 1.9 mM[13] |
| Km (Phosphate) | 1.8 mM[12] | 0.295 mM[17] | 3.4 mM[13] |
| kcat (s-1) | Not reported | 30.9[17] | Not reported |
| Cofactor Requirement | None[5][12] | Not reported | None[19] |
Experimental Protocols
This section provides detailed methodologies for the purification and activity assay of maltose phosphorylase, synthesized from published literature.
Purification of Maltose Phosphorylase
Two primary strategies are employed: purification from a native source and purification of a recombinantly expressed protein.
This protocol is based on the FPLC-aided procedure described by Hüwel et al. (1997).[12]
Workflow Diagram:
Detailed Steps:
-
Cell Culture and Harvest: Culture Lactobacillus brevis (e.g., ATCC 8287) in a suitable medium containing maltose.[14] Harvest cells by centrifugation in the late logarithmic growth phase. The cell paste can be stored at -20°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Lyse the cells using mechanical means such as sonication or a French press, keeping the sample on ice to prevent denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude cell-free extract.
-
Anion Exchange Chromatography: Load the crude extract onto an anion exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl). Collect fractions and assay for MP activity.
-
Gel Filtration Chromatography: Pool the active fractions, concentrate them, and load onto a gel filtration column (e.g., Superdex 200) equilibrated with a buffered saline solution (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). This step separates proteins based on size and is effective at removing contaminants of different molecular weights.
-
Hydroxyapatite Chromatography: As a final polishing step, apply the active fractions from gel filtration to a hydroxyapatite column. Elute using a phosphate gradient.
-
Purity Check and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme from L. brevis should show a single band at approximately 88 kDa.[12] Store the purified enzyme at 4°C in a buffer containing phosphate, which enhances stability.[12]
This generic protocol is for the expression and purification of MP as a fusion protein with Maltose-Binding Protein (MBP), which allows for a single-step affinity purification.
-
Gene Cloning and Expression: Clone the gene encoding maltose phosphorylase into an MBP-fusion expression vector (e.g., pMAL series). Transform the construct into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Induction: Grow the culture to mid-log phase (A600 ≈ 0.5-0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Harvest and Lysis: Harvest and lyse the cells as described in Protocol 1 (Steps 1-3). The lysis buffer should be compatible with amylose (B160209) resin (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Affinity Chromatography: Load the clarified crude extract onto an amylose resin column pre-equilibrated with the lysis buffer.
-
Washing: Wash the column extensively with the lysis buffer (at least 10 column volumes) to remove non-specifically bound proteins.
-
Elution: Elute the MBP-MP fusion protein from the resin using the same buffer supplemented with 10 mM maltose.
-
(Optional) Tag Cleavage: If required, the MBP tag can be cleaved from the target maltose phosphorylase using a site-specific protease (e.g., TEV protease, if a cleavage site is engineered between the tags). A subsequent purification step (e.g., ion exchange or passing through the amylose resin again) would be necessary to separate the cleaved tag and protease from the pure MP.
Enzyme Activity Assay
The activity of maltose phosphorylase is typically measured by quantifying one of the products of the phosphorolysis reaction, D-glucose.
This is a common colorimetric method. The glucose produced by MP is oxidized by glucose oxidase, producing hydrogen peroxide (H2O2). The H2O2 is then used by peroxidase to oxidize a chromogenic substrate.
Reaction Principle:
-
Maltose + Pi ---(Maltose Phosphorylase)--> β-D-Glucose-1-P + D-Glucose
-
D-Glucose + O2 + H2O ---(Glucose Oxidase)--> D-Glucono-1,5-lactone + H2O2
-
H2O2 + Chromogen(reduced) ---(Peroxidase)--> H2O + Chromogen(oxidized, colored)
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes).[18]
-
Glucose Quantification:
-
Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[13][18]
Applications in Research and Development
Maltose phosphorylase is a valuable tool in both basic research and biotechnology.
-
Clinical Diagnostics: The enzyme is used in assays for the determination of α-amylase and inorganic phosphate.[17]
-
Biosensors: Its high specificity and dependence on phosphate make it a key component in biosensors for the sensitive detection of ortho-phosphate (B1173645) in environmental and clinical samples.[12][19]
-
Chemoenzymatic Synthesis: The reversibility of the reaction is exploited for the synthesis of novel oligosaccharides and α-glucosides.[17][18] By using β-D-glucose-1-phosphate as a donor and various other sugars or alcohols as acceptors, valuable and rare carbohydrates can be produced.[17] This has applications in prebiotics and functional foods.
References
- 1. saccosystem.com [saccosystem.com]
- 2. Maltose metabolism of Lactobacillus sanfranciscensis: cloning and heterologous expression of the key enzymes, maltose phosphorylase and phosphoglucomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The maltodextrin transport system and metabolism in Lactobacillus acidophilus NCFM and production of novel alpha-glucosides through reverse phosphorolysis by maltose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maltose Phosphorylase (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. Phosphorolysis of maltose by enzyme preparations from Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Maltose phosphorylase - Wikipedia [en.wikipedia.org]
- 8. Rhea - reaction knowledgebase [rhea-db.org]
- 9. EC 2.4.1.8 [iubmb.qmul.ac.uk]
- 10. Maltose Phosphorylase from Enterococcus sp. recombinant, expressed in E. coli, lyophilized powder | 9030-19-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Enterococcus faecalis utilizes maltose by connecting two incompatible metabolic routes via a novel maltose-6’-phosphate phosphatase (MapP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maltose Phosphorylase from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Maltose phosphorylase from Enterococcus sp. - CD BioGlyco [bioglyco.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Bacteria Maltose phosphorylase (MBS-1237) - Creative Biogene [microbiosci.creative-biogene.com]
